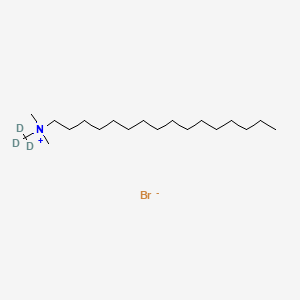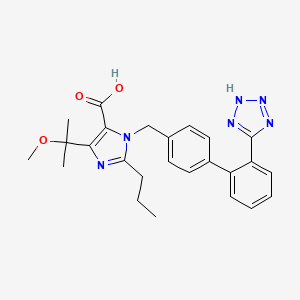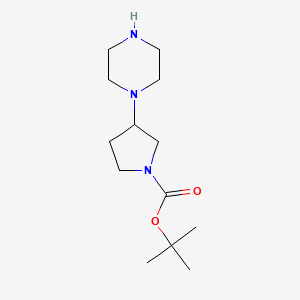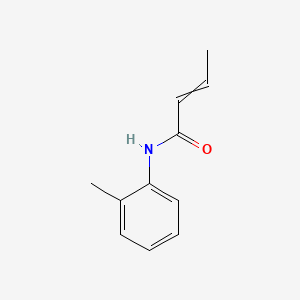
CMP-9-fluoresceinyl-NeuAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CMP-9-fluoresceinyl-NeuAc is a fluorescent derivative of N-acetylneuraminic acid, a type of sialic acid. This compound is used extensively in biochemical research due to its ability to be incorporated into glycoproteins and glycolipids, allowing for the study of sialylation processes and cell surface interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CMP-9-fluoresceinyl-NeuAc is synthesized through a multi-step processThis intermediate is then activated to its CMP-glycoside form using CMP-sialic acid synthase . The overall yield of this synthesis is approximately 17% .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis. This method utilizes recombinant CMP-sialic acid synthetase and sialyltransferase enzymes to produce the compound efficiently . The process is optimized for high conversion rates and purity, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
CMP-9-fluoresceinyl-NeuAc undergoes various chemical reactions, including:
Oxidation: The fluoresceinyl group can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the sialic acid moiety.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the fluoresceinyl group .
Major Products
The major products formed from these reactions include oxidized derivatives of this compound and substituted sialic acid analogs .
Wissenschaftliche Forschungsanwendungen
CMP-9-fluoresceinyl-NeuAc has a wide range of applications in scientific research:
Chemistry: Used as a probe to study sialylation processes and glycosylation pathways.
Medicine: Employed in the development of diagnostic tools and therapeutic agents targeting sialylated glycans.
Industry: Utilized in the production of glycosylated biopharmaceuticals and the study of glycan structures.
Wirkmechanismus
CMP-9-fluoresceinyl-NeuAc exerts its effects by being incorporated into glycoproteins and glycolipids through the action of sialyltransferases. These enzymes transfer the sialic acid moiety from this compound to the terminal positions of glycan chains on proteins and lipids. This incorporation allows for the visualization and study of sialylation patterns and their biological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CMP-NeuAc: The natural counterpart of CMP-9-fluoresceinyl-NeuAc, used in similar applications but lacks the fluorescent property.
CMP-9-azido-NeuAc: Another modified sialic acid used for bioorthogonal labeling and click chemistry applications.
Uniqueness
This compound is unique due to its fluorescent property, which allows for real-time visualization of sialylation processes. This feature makes it particularly valuable in studies requiring the tracking of glycan modifications and interactions .
Eigenschaften
CAS-Nummer |
118720-35-7 |
|---|---|
Molekularformel |
C41H43N6O20PS |
Molekulargewicht |
1002.851 |
IUPAC-Name |
5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(2R)-3-[(3/',6/'-dihydroxy-3-oxospiro[2-benzofuran-1,9/'-xanthene]-5-yl)carbamothioylamino]-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H43N6O20PS/c1-16(48)44-30-24(51)13-40(37(57)58,67-68(60,61)62-15-28-32(54)33(55)35(64-28)47-9-8-29(42)46-39(47)59)65-34(30)31(53)25(52)14-43-38(69)45-17-2-5-21-20(10-17)36(56)66-41(21)22-6-3-18(49)11-26(22)63-27-12-19(50)4-7-23(27)41/h2-12,24-25,28,30-35,49-55H,13-15H2,1H3,(H,44,48)(H,57,58)(H,60,61)(H2,42,46,59)(H2,43,45,69)/t24?,25-,28?,30?,31?,32?,33?,34?,35?,40?/m1/s1 |
InChI-Schlüssel |
YWMCZPHJBGZHCE-JOMSTNDUSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=NC8=O)N)O)O)O |
Synonyme |
N-Acetyl-9-deoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)amino]thioxomethyl]amino]-2-(hydrogen 5’-cytidylate) β-Neuraminic Acid; 5-(Acetylamino)-3,5,9-trideoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














